1,3,5-Tris(bromoethynyl)benzene

Description

Molecular Architecture and Design Principles

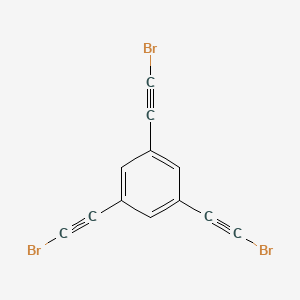

1,3,5-Tris(bromoethynyl)benzene is an organic compound with the chemical formula C₁₂H₃Br₃. chemspider.com Its architecture is defined by a central benzene (B151609) ring substituted at the 1, 3, and 5 positions with bromoethynyl (–C≡C–Br) groups. This arrangement imparts a C₃ symmetry to the molecule. The design is deliberate: the flat, aromatic core provides a rigid scaffold, while the three bromoethynyl arms extend outwards in a trigonal, planar fashion. This high symmetry and defined geometry are crucial for its role as a building block in creating ordered, extended networks.

The key features of its molecular design are:

A Rigid Core: The benzene ring ensures a stable and planar central unit.

Reactive Termini: The carbon-bromine bonds at the end of the ethynyl (B1212043) groups are designed to be selectively cleaved. This allows for programmed chemical reactions, such as dehalogenative coupling. researchgate.net

Linear Spacers: The ethynyl (–C≡C–) groups are rigid, linear linkers that hold the reactive bromine atoms at a distance from the central ring, influencing the pore size and structure of the resulting materials.

These design principles make this compound an ideal candidate for bottom-up synthesis approaches where molecular-level control is paramount for defining the final material's properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₃Br₃ nih.gov |

| Monoisotopic Mass | 383.778486 u chemspider.com |

| Average Mass | 386.868 u chemspider.com |

| IUPAC Name | 1,3,5-tris(2-bromoethynyl)benzene nih.gov |

| InChIKey | ZXTCMOSJRYMPCU-UHFFFAOYSA-N nih.gov |

Significance in Reticular Chemistry and Materials Science

Reticular chemistry focuses on linking molecular building blocks into predetermined, ordered structures or networks. This compound is a significant molecule in this field due to its ability to form two-dimensional (2D) carbon nanostructures. researchgate.net

Its most prominent application is in the on-surface synthesis of graphdiyne-like materials. researchgate.net Graphdiyne is a 2D allotrope of carbon, similar to graphene, but containing both sp²- and sp-hybridized carbon atoms. This structure is predicted to have fascinating electronic and mechanical properties. The synthesis using this compound typically occurs on a catalytic metal surface, such as gold (Au(111)), under ultra-high vacuum conditions. researchgate.net

The process unfolds in a series of controlled steps:

Adsorption: The precursor molecules are deposited onto the metal surface. researchgate.net

Dehalogenation: The catalytic surface facilitates the cleavage of the carbon-bromine bonds, leaving highly reactive radical species on the surface. researchgate.net

Coupling: These radical species then couple together, often with the involvement of metal adatoms, to form a covalently bonded, extended 2D network. researchgate.net

This bottom-up approach allows for the creation of a graphdiyne-like sp-sp² carbon nanonetwork with a high degree of structural perfection, which would be difficult to achieve through other methods. researchgate.net The precise geometry of the this compound precursor directly translates into the structure of the final 2D material. researchgate.net

Table 2: On-Surface Synthesis Steps of Graphdiyne-like Nanonetwork

| Step | Description |

|---|---|

| 1. Adsorption | This compound molecules are deposited onto a Au(111) surface in an ultra-high vacuum. researchgate.net |

| 2. Dehalogenation | The catalytic gold surface promotes the cleavage of C-Br bonds, creating radicals. researchgate.net |

| 3. Coupling | The resulting sp carbon chains couple through gold adatoms, forming the 2D network. researchgate.net |

Overview of Research Trajectories for Alkynyl Halides

Alkynyl halides, the class of compounds to which this compound belongs, are versatile and important synthons in modern organic chemistry. acs.org Research into their reactivity has followed several key trajectories, moving beyond their traditional use.

Initially, alkynyl halides were primarily used as a source of acetylide anions through metal-halogen exchange. acs.org However, contemporary research has unveiled their dual reactivity. They can act as both electrophilic and nucleophilic partners in a single transformation. For instance, it has been demonstrated that alkynyl halides can serve as a source of both a positive halogen ion (Br⁺) and a nucleophilic acetylide. acs.orgnih.govorganic-chemistry.org This unique capability enables novel cascade reactions, such as the one-step synthesis of valuable alkynyl epoxides from simple ketones. acs.orgorganic-chemistry.org

Further research has established their utility in various cross-coupling reactions. Palladium-catalyzed reactions, like the Kumada-Corriu coupling, utilize alkynyl halides to form C(sp)-C(sp³) bonds, a crucial linkage in many complex organic molecules. organic-chemistry.org Another significant area of investigation is the generation of alkynyl radicals from alkynyl halide precursors. acs.org These highly reactive intermediates are being explored for their potential in developing new synthetic methodologies, although their direct observation and control remain challenging. acs.org This body of work highlights a clear trend: the evolution of alkynyl halides from simple building blocks to sophisticated reagents capable of complex and elegant chemical transformations.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3,5-tris(2-bromoethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTCMOSJRYMPCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#CBr)C#CBr)C#CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3,5 Tris Bromoethynyl Benzene

Strategies for Benzene (B151609) Core Functionalization with Ethynyl (B1212043) Moieties

The introduction of three ethynyl groups onto a benzene ring in a 1,3,5-substitution pattern is most commonly achieved through a threefold Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide.

A prevalent strategy involves the reaction of a 1,3,5-trihalobenzene, typically 1,3,5-tribromobenzene (B165230), with a protected terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The use of a protecting group like trimethylsilyl (B98337) is crucial to prevent the undesired homocoupling of the terminal alkyne. The reaction is generally carried out in the presence of a palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) salt, like copper(I) iodide (CuI), in an amine base such as triethylamine, which also serves as the solvent.

The initial Sonogashira coupling yields 1,3,5-tris((trimethylsilyl)ethynyl)benzene (B8232817). The subsequent removal of the trimethylsilyl protecting groups is typically accomplished by treatment with a mild base, such as potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) in a solvent system like methanol/tetrahydrofuran (THF) mdpi.com. This deprotection step regenerates the terminal alkyne functionalities, yielding the key intermediate, 1,3,5-triethynylbenzene (B1295396).

| Reactant 1 | Reactant 2 | Catalyst System | Base/Solvent | Product | Yield |

| 1,3,5-Tribromobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 1,3,5-Tris((trimethylsilyl)ethynyl)benzene | 72% mdpi.com |

| 1,3,5-Tris((trimethylsilyl)ethynyl)benzene | - | - | KOH / THF/Methanol | 1,3,5-Triethynylbenzene | Quantitative mdpi.com |

This table outlines a typical two-step synthesis of 1,3,5-triethynylbenzene.

Challenges in this threefold coupling can arise, with the potential for incomplete reaction leading to mixtures of mono-, di-, and tri-substituted products. The optimization of catalyst loading, reaction temperature, and stoichiometry is therefore critical for maximizing the yield of the desired trisubstituted product acs.org.

Bromination Techniques for Terminal Alkynes

Once 1,3,5-triethynylbenzene is synthesized, the next crucial step is the bromination of the three terminal alkyne protons to yield 1,3,5-Tris(bromoethynyl)benzene. This transformation requires a selective brominating agent that reacts specifically with the C-H bond of the terminal alkyne without affecting the triple bond or the aromatic ring.

A widely employed method for the selective bromination of terminal alkynes involves the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate (B79036) (AgNO₃). The reaction is typically carried out in a solvent such as acetone (B3395972). The silver(I) ion is believed to act as a catalyst by coordinating to the alkyne, thereby increasing its acidity and facilitating the reaction with the electrophilic bromine from NBS. This method is favored for its mild reaction conditions and high selectivity for the formation of 1-bromoalkynes.

The reaction proceeds via an electrophilic substitution mechanism where the terminal proton of the alkyne is replaced by a bromine atom. The use of stoichiometric amounts of the reagents is carefully controlled to ensure the complete bromination of all three ethynyl groups on the benzene ring.

| Substrate | Brominating Agent | Catalyst | Solvent | Product |

| 1,3,5-Triethynylbenzene | N-Bromosuccinimide (NBS) | Silver Nitrate (AgNO₃) | Acetone | This compound |

This table describes a common method for the bromination of 1,3,5-triethynylbenzene.

Optimization of Reaction Pathways and Conditions

In the deprotection step of the trimethylsilyl groups, the choice of base and solvent system is crucial to ensure complete removal of the protecting groups without causing side reactions. Mild conditions, such as using potassium hydroxide in a mixture of THF and methanol at room temperature, have been found to be effective and yield the desired product quantitatively mdpi.com.

For the final bromination step, the molar ratio of 1,3,5-triethynylbenzene to NBS and the concentration of the silver nitrate catalyst are critical for achieving complete conversion to the desired tribrominated product. Insufficient brominating agent will result in a mixture of partially brominated compounds, while an excess could potentially lead to side reactions. The reaction temperature and time are also optimized to ensure a clean and efficient transformation.

| Reaction Step | Parameter for Optimization | Typical Conditions/Modifications | Impact on Yield/Purity |

| Sonogashira Coupling | Catalyst Loading | Reduction of Pd catalyst from several mol% to as low as 0.025 mol% kaust.edu.sa | Can maintain high yields while reducing cost and metal contamination. |

| Base Concentration | Varying the equivalents of amine base researchgate.net | Can influence reaction rate and selectivity, minimizing side reactions. | |

| Solvent | Use of aqueous media or co-solvents kaust.edu.saresearchgate.net | Can improve sustainability and in some cases, reaction efficiency. | |

| Deprotection | Base/Solvent System | KOH in THF/Methanol mdpi.com | Ensures complete and clean removal of silyl groups. |

| Bromination | Reagent Stoichiometry | Precise control of NBS and AgNO₃ amounts | Crucial for achieving complete tribromination and avoiding mixtures. |

This table highlights key parameters that are often optimized in the synthesis of this compound.

Development of Scalable and Efficient Synthetic Routes

The development of scalable and efficient synthetic routes for this compound is essential for its potential applications in materials science and organic synthesis. A key aspect of scalability is the use of cost-effective and readily available starting materials, such as 1,3,5-tribromobenzene.

For the Sonogashira coupling, the development of highly active catalyst systems that allow for very low catalyst loadings is a significant step towards a more scalable and economical process kaust.edu.salibretexts.org. The use of heterogeneous catalysts, which can be easily recovered and reused, is another area of active research that could enhance the scalability of this reaction.

Reactivity and Advanced Chemical Transformations of 1,3,5 Tris Bromoethynyl Benzene

Cross-Coupling Reactions of Bromoethynyl Groups

The bromoethynyl functionalities of 1,3,5-Tris(bromoethynyl)benzene are prime sites for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon bonds, allowing for the systematic extension of the molecule's π-conjugated system.

Sonogashira Coupling for Extended Conjugated Systems

The Sonogashira coupling is a cornerstone reaction for the functionalization of this compound and its precursors. This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. researchgate.net In the context of synthesizing derivatives of this compound, the precursor, typically a 1,3,5-trihalobenzene, undergoes a Sonogashira reaction with a protected or terminal alkyne. nih.govscienceopen.com

For instance, the synthesis of various 1,3,5-tris(phenylethynyl)benzenes often employs the Sonogashira-Hagihara coupling of 1,3,5-tribromobenzene (B165230) with different substituted phenylacetylenes. nih.gov This methodology allows for the creation of C3-symmetric, hexasubstituted benzene (B151609) derivatives with alternating substitution patterns, which serve as model compounds for novel receptor molecules and supramolecular building blocks. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orghes-so.ch Research has demonstrated the regiocontrolled Sonogashira cross-coupling of 1,3,5-tribromobenzene to yield mono-, di-, and tri-alkynylated benzene derivatives in moderate to good yields. scienceopen.com

Furthermore, highly fluorinated analogues, such as 1,3,5-tris(phenylethynyl)-2,4,6-trifluorobenzene, have been synthesized from 1,3,5-triiodo-2,4,6-trifluorobenzene via selective Sonogashira coupling, showcasing the versatility of this reaction in creating complex, electron-deficient aromatic cores. researchgate.netnih.gov These reactions are pivotal for developing materials with advanced optical properties. researchgate.net

Table 1: Examples of Sonogashira Coupling for the Synthesis of 1,3,5-Tris(alkynyl)benzene Derivatives

| Precursor | Coupling Partner | Catalyst System | Product | Reference |

| 1,3,5-Tribromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI/NEt₃ | 1,3,5-Tris(phenylethynyl)benzene | nih.gov |

| 1,3,5-Triiodobenzene | Various Arylacetylenes | Pd(PPh₃)₄/CuI/Base | Iodinated meta-terphenylacetylenes | nih.gov |

| 1,3,5-Trifluoro-2,4,6-triiodobenzene | Substituted Phenylacetylenes | Pd(PPh₃)₄/CuI/NEt₃/THF | Persubstituted 1,3,5-Trisethynyl Benzenes | researchgate.net |

| 1,3,5-Tribromobenzene | Terminal Arylacetylenes | PdCl₂(PPh₃)₂/CuI/Et₃N/H₂O | Mono-, di-, and tri-alkynylated benzenes | scienceopen.com |

Palladium-Catalyzed Carbon-Carbon Bond Formations

Beyond the Sonogashira reaction, the bromoethynyl groups of this compound are amenable to a variety of other palladium-catalyzed carbon-carbon bond-forming reactions. thermofisher.com These methods are powerful tools for creating diverse molecular architectures. rsc.org The carbon-bromine bond of the bromoalkyne acts as an electrophilic site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. nih.gov

Common palladium-catalyzed cross-coupling reactions applicable to bromoalkynes include:

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. libretexts.org The bromoethynyl groups of this compound could react with various organostannanes (R-SnBu₃) to form tris(alkynyl-R)benzene derivatives. To avoid side reactions, the organotin component generally has Csp² or Csp atoms bonded to the tin. libretexts.org

Suzuki Coupling: In a Suzuki reaction, an organoboron compound (like a boronic acid or ester) is coupled with an organic halide. thermofisher.com This reaction is known for its mild conditions and the low toxicity of its boron-containing byproducts. The bromoethynyl moieties can be coupled with aryl or vinyl boronic acids to create extended, branched π-systems.

Heck Coupling: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. thermofisher.com While less common for bromoalkynes, it is theoretically possible for the bromoethynyl groups to undergo a Heck-type reaction with alkenes, leading to the formation of enyne structures.

Carbonylative Coupling: Palladium-catalyzed carbonylation reactions introduce a carbonyl group (CO) between the organic halide and a nucleophile. nih.gov Reacting this compound with carbon monoxide and an alcohol or amine could lead to the formation of tris(alkynyl ester) or tris(alkynyl amide) derivatives.

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups and structural motifs. The choice of ligands for the palladium catalyst is often crucial for achieving high efficiency and selectivity in these transformations. beilstein-journals.orgescholarship.org

Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common metal for cross-coupling reactions, other transition metals such as nickel, copper, and iron can also catalyze C-C bond formation. nih.gov These alternative catalytic systems can offer different reactivity profiles and may be more cost-effective.

Nickel-Catalyzed Coupling: Nickel catalysts are known to be effective for a variety of cross-coupling reactions, including those involving aryl and alkyl halides. nih.govnih.gov Nickel-catalyzed couplings, such as Kumada (with Grignard reagents) and Negishi (with organozinc reagents), could be applied to this compound. These reactions can be particularly useful for forming C(sp)-C(sp³) bonds.

Copper-Catalyzed Coupling: Copper catalysis is well-known in reactions like the Ullmann condensation and the Castro-Stephens coupling. The Castro-Stephens reaction, which couples copper(I) acetylides with aryl halides, is conceptually related to the Sonogashira reaction. While the bromoethynyl group already contains an alkyne, copper-catalyzed homocoupling (Glaser coupling) of the corresponding terminal alkyne (after removal or replacement of the bromine) is a common strategy to form larger conjugated structures like graphdiyne fragments.

The exploration of different transition metal catalysts provides alternative synthetic routes and can enable transformations that are challenging with palladium-based systems. nih.gov

Cycloaddition Reactions Involving Alkyne Functionalities

The carbon-carbon triple bonds of this compound are excellent substrates for cycloaddition reactions. These reactions are powerful for constructing cyclic and heterocyclic structures, including triazoles, which have wide applications in medicinal chemistry and materials science.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that forms 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. nih.gov This reaction is a prime example of "click chemistry" due to its reliability, high yield, and tolerance of a wide range of functional groups. nih.gov

Crucially, terminal bromoalkynes are known to participate in CuAAC reactions. acs.org The reaction, when catalyzed by copper(I) bromide, can yield 5-bromo-substituted triazoles. acs.org This indicates that this compound can act as a trifunctional alkyne component in CuAAC, reacting with three equivalents of an organic azide (B81097) to form a C₃-symmetric tris(5-bromo-1,2,3-triazole) derivative.

The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. nih.govresearchgate.net The resulting 1,2,3-triazole ring is a stable aromatic heterocycle that can serve as a rigid linker in larger molecular constructs.

Table 2: Potential CuAAC Reaction with this compound

| Reactant 1 | Reactant 2 (3 equiv.) | Catalyst | Product |

| This compound | Benzyl Azide | CuBr | 1,3,5-Tris(1-benzyl-5-bromo-1H-1,2,3-triazol-4-yl)benzene |

| This compound | Azidomethyl Phenyl Sulfide | CuI/Base | 1,3,5-Tris(5-bromo-1-(phenylthiomethyl)-1H-1,2,3-triazol-4-yl)benzene |

This transformation is highly valuable for creating dendrimers, functional polymers, and complex ligands for coordination chemistry. The bromine atom on the triazole ring can then be a handle for further functionalization through other cross-coupling reactions.

Other Pericyclic Reactions and Annulations

The alkyne functionalities in this compound can potentially participate in other types of pericyclic reactions and annulations, further expanding its synthetic utility. researchgate.net

[4+2] Cycloadditions (Diels-Alder Reactions): The triple bonds can act as dienophiles in Diels-Alder reactions with suitable dienes. This would lead to the formation of benzene or cyclohexadiene rings fused to the central core, creating highly complex, three-dimensional polycyclic aromatic structures. The reactivity of the bromoalkyne as a dienophile would be influenced by the electronic nature of the diene.

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of three alkyne units are a powerful method for synthesizing substituted benzene rings. The bromoethynyl groups of this compound could potentially undergo intramolecular or intermolecular [2+2+2] cycloadditions when reacted with other alkynes in the presence of catalysts like cobalt, rhodium, or nickel. This could lead to the formation of complex polycyclic aromatic hydrocarbons.

Radical Cyclizations: The alkyne moieties can act as radical acceptors in cascade radical cyclization reactions, enabling the formation of various carbo- and heterocyclic systems. acs.org

Other Cycloadditions: 1,3-Dipolar cycloadditions with other dipoles besides azides (e.g., nitrile oxides to form isoxazoles) are also possible, providing access to a variety of five-membered heterocyclic rings.

These less common but synthetically powerful reactions highlight the potential of this compound as a precursor to a vast array of complex organic molecules. acs.orgyoutube.com

Nucleophilic Substitutions and Additions to Bromoethynyl Units

The bromoethynyl groups of this compound are the primary sites for chemical reactions, allowing for the introduction of a wide array of functional groups. These reactions can be broadly categorized into nucleophilic substitutions, where the bromine atom is replaced, and nucleophilic additions across the carbon-carbon triple bond.

One of the most significant classes of nucleophilic substitution reactions for bromoalkynes is the palladium-catalyzed cross-coupling reactions. While the benzene ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, the sp-hybridized carbon atom attached to the bromine in the bromoethynyl unit is susceptible to such reactions. khanacademy.orglibretexts.org

A notable example of nucleophilic addition to bromoalkynes involves the palladium-catalyzed reaction with anilines. This process proceeds via an anti-nucleophilic addition of the aniline (B41778) to the bromoalkyne, leading to the formation of an intermediate (Z)-N-(2-bromo-1-phenylvinyl) aniline. This is then followed by a C-H functionalization to produce 2-phenylindoles. acs.org This type of reaction highlights the potential for the bromoethynyl units of this compound to participate in cyclization and annulation reactions, paving the way for the synthesis of complex heterocyclic structures.

Derivatization for Enhanced Functionality

The strategic derivatization of this compound is key to unlocking its potential in materials science and supramolecular chemistry. By replacing the bromine atoms or by elaborating the ethynyl (B1212043) units, a diverse range of functional molecules with tailored properties can be synthesized.

Cross-coupling reactions are paramount in the derivatization of this compound. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for this purpose. acs.orglibretexts.orgyoutube.com In the context of this compound, this would involve the reaction of its bromoethynyl groups with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.org This allows for the extension of the conjugated system and the introduction of a wide variety of functional groups.

Another important cross-coupling reaction is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a haloalkyne, catalyzed by a copper(I) salt in the presence of a base, to form an unsymmetrical diyne. libretexts.orgsemanticscholar.orgresearchgate.net This reaction is highly selective and provides an efficient route to extend the polyyne chains of this compound, which is crucial for the synthesis of graphdiyne and other carbon-rich nanostructures. libretexts.orgrsc.org The reaction proceeds through the formation of a copper(I)-acetylide from the terminal alkyne, which then undergoes oxidative coupling with the bromoalkyne. libretexts.org

The ability to sequentially and selectively functionalize the three bromoethynyl units opens up possibilities for creating highly complex and multifunctional molecules. For instance, by carefully controlling the reaction conditions, it is possible to achieve mono-, di-, or tri-substitution, leading to a wide range of derivatives with precise architectures. These derivatized molecules can serve as precursors for dendrimers, functional polymers, and molecular scaffolds for applications in electronics, photonics, and sensor technology.

Below is a table summarizing the key reactions for the derivatization of this compound:

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

| Sonogashira Coupling | This compound, Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base | Extended Conjugated System |

| Cadiot-Chodkiewicz Coupling | This compound, Terminal Alkyne | Copper(I) Salt, Base | Unsymmetrical Diyne |

| Nucleophilic Addition | This compound, Aniline | Palladium Catalyst | Indole Derivatives |

Applications in the Construction of Functional Materials and Architectures

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

The well-defined structure of 1,3,5-Tris(bromoethynyl)benzene is ideally suited for bottom-up synthesis strategies aimed at producing porous crystalline materials like COFs and amorphous, yet highly porous, POPs. These materials are of great interest for applications in gas storage, separation, and catalysis.

Porous networks derived from this compound are typically synthesized via homocoupling reactions of the ethynyl (B1212043) units, often catalyzed by copper. This approach is a cornerstone for the synthesis of graphdiyne (GDY) and related materials, which are two-dimensional carbon allotropes featuring both sp²-hybridized carbon atoms in the benzene (B151609) rings and sp-hybridized carbons in the acetylenic linkers. nih.govrsc.org The bromo-functionalized alkynes can undergo dehalogenative homocoupling on catalytically active surfaces, providing a controlled route to polymerization.

A proposed strategy for synthesizing a graphdiyne-like network involves the self-coupling reaction of molecules with alkynyl bromide groups. nih.gov For instance, the synthesis of graphdiyne films has been successfully demonstrated using hexakis(bromoethynyl)benzene on a copper substrate, where the reaction proceeds efficiently at room temperature. nih.gov This precedent strongly suggests that this compound can serve as a tritopic node, polymerizing through the formation of diacetylene linkages to create a stable, porous, and highly ordered 2D covalent network.

On-surface synthesis under ultra-high vacuum conditions is a powerful technique for creating defect-free, single-layer 2D materials. researchgate.netrsc.org In this method, precursor molecules are deposited onto a catalytically active metal surface, such as copper or silver, and thermally annealed. This process induces dehalogenation and subsequent coupling of the molecular building blocks into an extended covalent network.

The use of halogenated aromatic monomers is a common strategy in on-surface synthesis to create 2D covalent organic frameworks. researchgate.netrsc.org For example, 1,3,5-tris(4-bromophenyl)benzene (B1296842) has been used to form honeycomb porous lattices on various substrates. researchgate.net Analogously, this compound is an ideal precursor for the on-surface synthesis of graphdiyne-like structures. The bromoethynyl groups can be activated on the surface to form covalent C-C bonds, leading to a network with uniform, triangular pores. The resulting graphdiyne film is characterized by a highly π-conjugated structure, which imparts unique electronic and catalytic properties. rsc.org Research on similar monomers, such as 1,3-bis(2-bromoethynyl)benzene, has shown that high-yield production of graphdiyne nanostructures can be achieved through controlled, stepwise reactions on a gold surface. nih.gov

The porosity and surface area of COFs and POPs are directly determined by the geometry and length of the molecular linkers used in their synthesis. The C3 symmetry and rigidity of the this compound monomer ensure the formation of predictable and well-defined porous architectures. The specific length of the bromoethynyl arms dictates the dimensions of the resulting pores within the polymeric network.

By using linkers with different geometries, the resulting frameworks can have their pore size, pore volume, and Brunauer-Emmett-Teller (BET) surface area systematically tuned. The use of a planar, C3-symmetric core like in this compound typically leads to hexagonal pores, a common and stable topology for 2D COFs. unt.edu Theoretical calculations for graphdiyne, which can be formed from such precursors, predict a well-defined pore structure and high surface area, making it promising for applications like gas separation. nih.govrsc.org

Below is an interactive table illustrating how linker geometry, analogous to that of this compound, influences the properties of resulting porous materials.

| Linker/Monomer | Resulting Framework Topology | Pore Size (nm) | BET Surface Area (m²/g) |

| 1,3,5-Tris(4-aminophenyl)benzene & 2,3-dihydroxyterephthalaldehyde | Hexagonal (2,3-DhaTab COF) | ~1.5 | 413 |

| 1,3,5-Triformylbenzene & 2,5-Diethoxyterephthalohydrazide | Hexagonal (COF-42) | 2.7 | 1170 |

| Theoretical Graphdiyne (from C3 symmetric precursors) | Hexagonal | ~0.64 | ~2500 |

Note: The data in this table is derived from studies on analogous C3-symmetric linkers to illustrate the principle of tuning porosity. The values for the 2,3-DhaTab COF unt.edu and COF-42 unt.edu are experimental, while the graphdiyne data is based on theoretical models.

Extended π-Conjugated Systems and Molecular Wires

The presence of multiple ethynyl groups makes this compound a valuable building block for synthesizing extended π-conjugated systems. These materials are of interest for their potential applications in molecular electronics, optoelectronics, and sensing.

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are instrumental in constructing π-conjugated oligomers. scielo.brresearchgate.netscielo.org.mx By reacting this compound with various monofunctional aryl halides or other terminal alkynes, it is possible to synthesize star-shaped, branched oligomers with a central benzene core.

The synthesis of such structures is often highly controllable. For example, regiocontrolled Sonogashira coupling of 1,3,5-tribromobenzene (B165230) with terminal arylacetylenes has been shown to produce mono-, di-, and tri-alkynylated benzene derivatives in good yields. scielo.brresearchgate.net A similar strategy can be applied to this compound, reacting it with aryl iodides or bromides to create well-defined, extended π-conjugated oligomers. These oligomers can be designed to have specific electronic properties by choosing appropriate substituents on the peripheral aryl groups. scielo.org.mx The related compound, 1,3,5-tris(bromomethyl)benzene (B90972), is also known as a monomer for synthesizing dendrimers and light-emitting oligomers. sigmaaldrich.com

Beyond discrete oligomers, this compound can be used to fabricate higher-dimensional polymeric architectures. The on-surface synthesis of graphdiyne-like networks is a prime example of creating a two-dimensional polymeric structure. rsc.orgnih.gov

Furthermore, by carefully selecting co-monomers, it is possible to direct the polymerization towards one-dimensional structures, often referred to as molecular wires. For instance, a Sonogashira coupling reaction between this compound and a linear, bifunctional aryl dihalide could lead to the formation of a cross-linked or hyperbranched 1D/2D polymer. Such π-conjugated polymers are researched for their conductive properties and potential use in electronic devices. researchgate.netuconn.edu The synthesis of various fluorene-based and benzotriazole-based π-conjugated polymers via methods like direct arylation polycondensation highlights the versatility of using halogenated aromatic monomers to build complex polymeric systems. researchgate.netmdpi.com

Molecular Cages and Encapsulation Systems

A comprehensive review of scientific literature indicates that the application of this compound in the construction of discrete molecular cages and encapsulation systems has not been reported. While the C3 symmetric core is a common design motif in the synthesis of porous organic cages, research in this area has predominantly utilized other functionalized benzene derivatives, such as 1,3,5-triformylbenzene. The specific reactivity of the bromoethynyl groups in this compound has been directed towards the formation of extended two-dimensional networks rather than closed, cage-like structures. Theoretical studies or proposed synthetic routes for the macrocyclization of this compound into molecular cages are also absent in the available literature.

Precursor for Advanced Carbon Nanomaterials

This compound has emerged as a valuable precursor for the synthesis of graphdiyne and related two-dimensional (2D) carbon nanomaterials. Graphdiyne is a carbon allotrope composed of sp- and sp²-hybridized carbon atoms, which results in a unique porous structure and desirable electronic properties. The use of this compound offers advantages over other precursors, including enhanced stability and a reduction in by-products during synthesis.

Research has demonstrated the successful on-surface synthesis of a graphdiyne-like 2D sp-sp² carbon monolayer on a gold (Au(111)) surface using this compound. This process typically involves the deposition of the precursor onto the substrate under ultra-high vacuum conditions. The synthesis proceeds through a dehalogenative homocoupling reaction, where the carbon-bromine bonds are cleaved, and the resulting radicals form new carbon-carbon bonds to create the extended network. The process can be summarized in the following steps:

Adsorption: The this compound molecules are deposited onto the Au(111) surface.

Dehalogenation: Cleavage of the C-Br bonds occurs, leading to the formation of reactive radical species on the surface.

Coupling: The sp-hybridized carbon chains then couple, often mediated by gold adatoms, to form the graphdiyne-like structure.

This on-surface synthesis method allows for the formation of a honeycomb-like nanonetwork extending across the gold surface. The structure and morphology of the resulting material can be influenced by factors such as the annealing temperature. For instance, annealing at temperatures around 370 K can lead to the detachment of less strongly interacting molecules, while higher temperatures (480-580 K) may result in the formation of an amorphous phase coexisting with the ordered 2D nanonetwork.

In addition to on-surface synthesis, this compound is also utilized in solution-phase synthesis to produce hydrogen-substituted graphdiyne (HsGDY) films and powders. The dehalogenative homocoupling reaction in solution provides a pathway to free-standing graphdiyne materials. The terminal alkynyl bromide groups of this compound impart greater stability compared to terminal alkynes and lead to fewer by-products than trimethylsilyl-protected precursors, which simplifies the synthetic process.

While specific quantitative data for properties such as BET surface area, pore size distribution, and electronic bandgap for graphdiyne derived specifically from this compound are not extensively detailed in the literature, the qualitative findings from various studies are summarized in the table below.

| Property | Findings for Graphdiyne from this compound |

| Synthesis Method | On-surface synthesis via dehalogenative homocoupling on Au(111); Solution-phase synthesis of HsGDY films and powders. |

| Reaction Conditions | Ultra-high vacuum for on-surface synthesis; Annealing temperatures up to 580 K. |

| Resulting Structure | 2D sp-sp² carbon nanonetwork with a honeycomb-like structure. |

| Precursor Advantages | Higher stability and fewer by-products compared to other precursors. |

| Morphology Control | Annealing temperature influences the coverage and morphology of the synthesized nanonetwork. |

Supramolecular Chemistry and Self Assembly Utilizing 1,3,5 Tris Bromoethynyl Benzene Derivatives

Non-Covalent Interactions in Directed Self-Assembly

The self-assembly of 1,3,5-tris(bromoethynyl)benzene and its derivatives is primarily governed by a subtle interplay of halogen bonding, π-π stacking, and weaker hydrogen bonds or van der Waals forces. The terminal bromine atoms on the ethynyl (B1212043) groups are key features, as they can act as halogen bond donors. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a π-system or a lone pair of electrons.

In the solid state and during on-surface assembly, the following interactions are prominent:

The interplay between these forces is delicate. In the on-surface assembly of 1,3,5-tris(4-bromophenyl)benzene (B1296842) (a related derivative) on different substrates, the resulting structures are determined by the competition between intermolecular halogen bonding and molecule-substrate interactions. nih.gov

Formation of Supramolecular Gels and Fibers

There is a notable lack of published research demonstrating the formation of supramolecular gels or fibrous networks derived from this compound. The formation of such materials typically relies on strong, directional, and one-dimensional stacking of molecules to form entangled fibers that immobilize a solvent. This is most famously achieved with benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives, where a network of threefold hydrogen bonds drives the self-assembly into helical fibers. tue.nl

The bromoethynyl functional groups of this compound are more commonly exploited for their reactivity in forming covalent bonds, for example, in the synthesis of graphdiyne analogs or covalent organic frameworks, rather than for the specific non-covalent interactions that lead to gelation.

Liquid Crystalline Phases and Self-Organization

Similar to the topic of supramolecular gels, the scientific literature does not currently contain reports on the formation of liquid crystalline phases by this compound or its simple derivatives. Disc-shaped (discotic) molecules, particularly those with a rigid central core and flexible peripheral chains, are known to self-organize into columnar liquid crystal phases. The C3-symmetric benzene core is a common motif in discotic liquid crystals.

While the rigid, planar structure of the 1,3,5-tris(ethynyl)benzene core is conducive to forming such ordered phases, this behavior has not been documented for the bromo-functionalized variant. Research on related triangular phenylene-ethynylene macrocycles has shown self-assembly into various ordered networks, but not necessarily thermotropic liquid crystalline phases. nih.gov

Templated Assembly Approaches

Templated assembly, particularly on atomically flat surfaces like gold, silver, or graphite, is the most extensively studied area of supramolecular chemistry for 1,3,5-tris(ethynyl)benzene derivatives. In this approach, the substrate guides the organization of the molecules, and the resulting structures can be visualized with high resolution using scanning tunneling microscopy (STM).

While direct studies on this compound are limited, research on closely related analogs provides significant insight. For example, 1,3,5-tris(4-bromophenyl)benzene (TBB) self-assembles differently depending on the substrate. On Ag(111), a periodic arrangement is formed through a cooperative interplay between molecule-substrate interactions and intermolecular halogen bonds. nih.gov On a Si(111)-(√3 × √3)-Ag surface, both periodic and random arrangements are observed, resulting from a competition between molecule-substrate interactions and intermolecular forces. nih.gov

A phenyl-extended version, 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid (BTA), forms a two-dimensional honeycomb network on a Ag(111) surface at room temperature. researchgate.net These structures are stabilized by hydrogen bonds between the carboxylic acid groups. Upon heating, the assembly undergoes phase transformations into more densely packed structures. researchgate.net The nanoporous honeycomb network can also act as a template itself, capable of hosting guest molecules. researchgate.net

| Compound | Substrate | Observed Supramolecular Structure | Primary Non-Covalent Interactions | Reference |

|---|---|---|---|---|

| 1,3,5-Tris(4-bromophenyl)benzene (TBB) | Ag(111) | Periodic molecular arrangement | Halogen bonding (XB), molecule-substrate interaction | nih.gov |

| 1,3,5-Tris(4-bromophenyl)benzene (TBB) | Si(111)-(√3 × √3)-Ag | Periodic and random arrangements | van der Waals, Hydrogen bonding (HB), Halogen bonding (XB) | nih.gov |

| 4,4',4''-Benzene-1,3,5-triyl-tribenzoic acid (BTA) | Ag(111) | Open honeycomb network; transforms to ribbons and close-packed layers upon annealing | Hydrogen bonding (carboxyl groups) | researchgate.net |

| 1,3,5-Tris-(isopropylethynyl)-benzene (iPr-TEB) | Au(111) / Ag(111) | Nanopatterns via side-by-side dimer aggregation | C-H···π bonding, van der Waals | researchgate.net |

Coordination Chemistry and Metal Organic Systems

Ligand Design and Metal Complexation Strategies

The unique electronic and structural features of 1,3,5-tris(bromoethynyl)benzene make it a versatile precursor in ligand design. The carbon-carbon triple bonds provide rigidity and linearity, while the terminal bromine atoms offer a reactive handle for various chemical transformations, most notably carbon-carbon cross-coupling reactions. These characteristics allow for the strategic construction of elaborate multitopic ligands tailored for specific metal coordination.

A primary strategy for employing this compound in metal complexation involves its dehalogenation and subsequent coordination to metal centers. This approach has been effectively demonstrated in the on-surface synthesis of a graphdiyne-like sp-sp2 carbon nanonetwork on a gold (Au(111)) surface. researchgate.net In this process, the this compound molecules are first adsorbed onto the gold surface. Subsequently, the carbon-bromine bonds are cleaved, leading to the formation of reactive radical species. These radicals then couple through gold adatoms, resulting in a two-dimensional organometallic network. researchgate.net This exemplifies a direct metal complexation strategy where the dehalogenated ethynyl (B1212043) groups coordinate with metal atoms.

While direct complexation with the intact bromoethynyl groups is less common, the reactivity of the C-Br bond is often exploited to first synthesize more complex multitopic ligands. For instance, palladium-catalyzed cross-coupling reactions can be utilized to replace the bromine atoms with other functionalities capable of coordinating to metal ions. This modular approach allows for the creation of a wide array of ligands with varying donor atoms and steric properties, all stemming from the this compound core.

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The C3-symmetric and rigid nature of this compound makes it an ideal candidate for a tritopic linker in the design of MOFs with specific topologies and high porosity.

The on-surface synthesis of a 2D graphdiyne-like network from this compound on a gold surface is a prime example of the formation of a 2D metal-organic framework. researchgate.net The resulting honeycomb structure is a testament to the ability of this molecule to direct the formation of extended, ordered networks through coordination with metal adatoms. researchgate.net

While the direct use of this compound as the primary organic linker in traditional 3D crystalline MOFs is not extensively documented in the reviewed literature, the utility of its derivatives is well-established. For example, related tripodal ligands such as 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H3BTB) and 1,3,5-tris(1-imidazolyl)benzene have been successfully employed to construct robust 3D MOFs with interesting properties, including high surface areas and catalytic activity. rsc.orgnih.govbohrium.comrsc.org These examples strongly suggest the potential of this compound as a precursor for designing novel MOF architectures, likely through post-synthetic modification or by first converting the bromoethynyl groups to more traditional coordinating moieties like carboxylates or nitrogen-containing heterocycles.

Role as a Bridging Ligand in Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic bridging ligands. The ability of this compound to act as a threefold connector makes it a powerful tool for the construction of coordination polymers with diverse dimensionalities and topologies.

The aforementioned on-surface synthesized graphdiyne-like nanostructure can be considered a 2D coordination polymer, where gold adatoms bridge the dehalogenated 1,3,5-triethynylbenzene (B1295396) units. researchgate.net This demonstrates the capacity of the core molecular structure to enforce a specific, extended network through metal coordination.

The versatility of the 1,3,5-trisubstituted benzene (B151609) scaffold as a bridging ligand is further highlighted by the extensive research on analogous compounds. For instance, the flexible ligand 1,3,5-tris(1-imidazolyl)benzene has been shown to form a variety of coordination polymers with metals such as nickel(II) and zinc(II), where the final structure is influenced by the presence of auxiliary ligands. rsc.org Similarly, derivatives of 1,3,5-benzenetricarboxamide have been used to create polymeric cadmium(II) complexes. ijeast.com These findings underscore the principle that the 1,3,5-substitution pattern is highly effective in generating extended coordination networks. By extension, this compound is a promising, albeit more reactive, candidate for the synthesis of novel coordination polymers with unique electronic properties stemming from the ethynyl linkages.

Catalytic Applications of Derived Metal Complexes

While the direct catalytic applications of metal complexes derived specifically from this compound are not widely reported in the current scientific literature, the broader classes of materials to which its derivatives belong—metal-organic frameworks and coordination polymers—are known for their catalytic prowess.

MOFs constructed from related tritopic ligands, such as 1,3,5-tris(4-carboxyphenyl)benzene, have demonstrated catalytic activity. For example, a polyoxometalate-based MOF functionalized with this ligand has been shown to be an effective electrocatalyst for the reduction of bromate. rsc.org Furthermore, zinc-based MOFs, in general, are recognized for their utility as catalysts in various organic reactions. ijeast.com

Coordination polymers also exhibit significant catalytic potential. For instance, complexes stabilized by ligands derived from 1,3,5-tris(chloromethyl)benzene (B93478) have been investigated for their catalytic activity. cnr.it The catalytic properties of these materials often arise from the presence of accessible and well-defined metal centers within a porous and stable framework.

Given these precedents, it is reasonable to infer that metal complexes and frameworks derived from this compound could exhibit interesting catalytic properties. The extended π-conjugation provided by the ethynyl groups could influence the electronic properties of the metal centers, potentially leading to novel catalytic activities. However, further research is required to explore and establish the catalytic applications of materials directly synthesized from this specific bromo-functionalized precursor.

Computational and Theoretical Investigations of 1,3,5 Tris Bromoethynyl Benzene

Electronic Structure and Bonding Analysis

Table 1: Computed Molecular Properties of 1,3,5-Tris(bromoethynyl)benzene

| Property | Value |

| Molecular Formula | C₁₂H₃Br₃ |

| Exact Mass | 383.77849 Da |

| Molecular Weight | 386.86 g/mol |

| Interactive 3D Mol | [Insert interactive 3D model of this compound here] |

Data sourced from PubChem.

For context, computational studies on the closely related compound, 1,3,5-tris(bromomethyl)benzene (B90972), have been performed. These studies, utilizing DFT, have investigated its crystal structure, weak intermolecular contacts (such as Br⋯Br, CH₂⋯Br, and CH⋯π interactions), and their influence on the vibrational modes. researchgate.netiucr.orgnih.gov Similar computational approaches could be applied to this compound to elucidate the influence of the bromoethynyl groups on the electronic properties of the benzene (B151609) ring and to understand the nature of the carbon-bromine and carbon-carbon triple bonds.

Reaction Mechanism Studies and Transition State Analysis

The primary area where the reactivity of this compound has been investigated is in the context of on-surface synthesis. It serves as a molecular precursor for the formation of graphdiyne-like nanonetworks on gold surfaces (Au(111)). The proposed on-surface synthesis mechanism involves three simultaneous steps:

Adsorption: The this compound molecules adsorb onto the Au(111) surface.

Dehalogenation: The carbon-bromine bonds are cleaved, leading to the formation of radicals that can diffuse on the surface.

Coupling: The resulting sp-hybridized carbon chains couple through gold adatoms, forming an organometallic two-dimensional honeycomb structure. researchgate.net

While this mechanism is proposed based on experimental observations, detailed computational studies involving transition state analysis to determine the energy barriers for C-Br bond cleavage and the subsequent coupling reactions on the gold surface are currently lacking. Such studies would provide a deeper understanding of the reaction kinetics and help in optimizing the synthesis of these novel 2D materials.

Prediction of Spectroscopic Properties

There is a notable absence of published computational studies predicting the spectroscopic properties (such as NMR, IR, and Raman spectra) of this compound.

For the related compound, 1,3,5-tris(bromomethyl)benzene, theoretical DFT calculations have been used to analyze its vibrational spectra. These calculations have shown a red-shift in some vibrational modes associated with the pendant –CH₂Br groups due to intermolecular interactions in the crystal lattice. researchgate.netiucr.orgnih.gov A similar computational investigation on this compound would be invaluable for interpreting its experimental spectra and for understanding the vibrational modes associated with the bromoethynyl functional groups.

Molecular Dynamics Simulations of Self-Assembly

No specific molecular dynamics (MD) simulations studying the self-assembly of this compound in solution or on surfaces have been reported in the literature.

However, computational studies on related molecules offer insights into the potential self-assembly behavior. For instance, DFT calculations have been used to study the self-assembled growth of 1,3,5-triethynylbenzene (B1295396) (the parent compound without bromine) on a silicon surface. chemspider.com This study explored the formation of aligned molecular arrays and their subsequent in-situ polymerization. These methodologies could be adapted to investigate the self-assembly of this compound, particularly to understand the role of the bromine atoms in directing intermolecular interactions and influencing the packing of the molecules.

Computational Design of Derived Materials and Their Properties

The primary interest in this compound stems from its potential as a building block for novel carbon-rich materials, such as graphdiyne and other 2D polymers. While the synthesis of a graphdiyne-like nanonetwork from this precursor has been demonstrated, researchgate.net dedicated computational studies on the design and prediction of the properties of materials derived from this compound are not yet prevalent.

Theoretical studies on polymers derived from the parent compound, 1,3,5-triethynylbenzene, have shown that the resulting structures can have interesting electronic properties, such as being semiconducting with the potential for tunable conductivity. chemspider.com Computational design and property prediction for materials derived from this compound would be a promising area of research. Such studies could explore the electronic band structure, mechanical properties, and potential applications of these hypothetical materials, guiding future synthetic efforts.

Emerging Applications and Future Research Directions

Integration into Organic Electronic and Optoelectronic Devices

The principal application of 1,3,5-Tris(bromoethynyl)benzene (tBEP) is as a precursor for synthesizing graphdiyne (GDY), a two-dimensional carbon allotrope with a structure composed of sp- and sp²-hybridized carbon atoms. rsc.org This material is noted for its potential in electronic and optoelectronic applications due to its unique porous structure and highly π-conjugated system. rsc.org

Researchers have successfully used tBEP to construct two-dimensional molecular networks with acetylenic scaffolds on gold, Au(111), surfaces under ultra-high vacuum conditions. mdpi.com The resulting graphdiyne-like sp-sp² carbon nanonetwork is an atomically-thin 2D material that exhibits notable optoelectronic properties. researchgate.net Furthermore, tBEP is used in dehalogenative homocoupling reactions to produce hydrogen-substituted graphdiyne (HsGDY) powder, which demonstrates good electronic properties suitable for various electrochemical applications. mdpi.com

The synthesis of graphdiyne from tBEP can be catalyzed by various transition metal salts, yielding polymorphic structures. nih.gov The electronic properties of the resulting GDY, such as the ratio of sp to sp² hybridized carbon, can be influenced by the choice of catalyst, which in turn affects its performance characteristics. nih.gov

Table 1: Research Findings on this compound in Organic Electronics

| Precursor | Synthesized Material | Key Finding | Application Area |

|---|---|---|---|

| This compound (tBEP) | Graphdiyne-like 2D carbon nanonetwork | Formation of an atomically-thin 2D carbon nanostructure on Au(111) with outstanding optoelectronic properties. researchgate.net | Optoelectronics |

| This compound (tBEP) | Hydrogen-substituted graphdiyne (HsGDY) powder | The synthesized powder exhibits good electronic properties. mdpi.com | Electrochemical Devices |

Role in Chemical Sensing and Detection Technologies

Direct applications of this compound as a chemical sensor have not been extensively reported in the literature. However, the materials derived from it show significant promise in this field. Graphdiyne, synthesized from tBEP, possesses a high surface area and unique porous structure, which are advantageous for sensor applications. rsc.org Comprehensive reviews on graphdiyne highlight its potential use in humidity sensors, among other detection technologies. rsc.org The uniform pores within the graphdiyne structure can facilitate the adsorption and detection of specific molecules, opening avenues for future research into developing highly selective and sensitive chemical sensors based on tBEP-derived nanostructures.

Advanced Catalysis and Photocatalysis

While this compound is not typically used as a catalyst itself, it is a critical building block for materials with significant catalytic activity. Hydrogen-substituted graphdiyne (HsGDY), synthesized from tBEP, has shown potential in electrochemical catalysis. mdpi.com

Moreover, graphdiyne produced through a coupling reaction using tBEP has been demonstrated to be an effective material for removing organic pollutants from water. nih.gov This application suggests its role in environmental remediation, potentially through mechanisms of adsorption or photocatalysis. Studies have shown that graphdiyne can efficiently adsorb various pollutants, including dyes and antibiotics, with an efficacy comparable to or greater than conventional materials like multi-walled carbon nanotubes and activated carbon. nih.gov The catalytic and adsorptive properties are linked to the high surface area and the electronic structure of the graphdiyne, which can be tuned during the synthesis process from the tBEP precursor. nih.gov

Interfacial Chemistry and Surface Modification

A key research area for this compound is its use in on-surface synthesis, a "bottom-up" approach to fabricating nanostructures directly on a substrate. This process is a prime example of the compound's role in interfacial chemistry.

The on-surface synthesis of a graphdiyne-like monolayer on a Au(111) surface involves a sequence of steps that occur at the interface: researchgate.net

Adsorption: Molecules of this compound are deposited onto the Au(111) surface.

Dehalogenation: The carbon-bromine bonds are cleaved, a process catalyzed by the surface. This leaves highly reactive radicals on the template.

Coupling: The sp carbon chains of the radicals then couple together, a process mediated by gold adatoms, to form an extended, ordered, two-dimensional organometallic network. researchgate.net

This surface-catalyzed coupling of halogenated sp-carbon precursors like tBEP is a promising strategy for fabricating precisely engineered 2D carbon systems. researchgate.net This control at the atomic level is fundamental to creating surfaces with tailored electronic and chemical properties for advanced applications.

Table 2: On-Surface Synthesis using this compound

| Substrate | Precursor | Process Steps | Resulting Structure |

|---|

Sustainable Chemical Transformations and Green Synthesis Approaches

The synthesis of this compound itself has been reported through a multi-step chemical transformation. The process starts with 1,3,5-tribromobenzene (B165230), which undergoes a Sonogashira cross-coupling reaction with trimethylsilylacetylene (B32187), followed by the removal of the trimethylsilyl (B98337) (TMS) protecting groups and subsequent bromination. A reported method involves reacting 1,3,5-tris((trimethylsilyl)ethynyl)benzene (B8232817) with N-Bromosuccinimide (NBS) and a silver nitrate (B79036) (AgNO₃) catalyst in acetone (B3395972) to yield tBEP with high efficiency. mdpi.com

While this laboratory synthesis involves standard organic chemistry techniques, the application of tBEP in on-surface synthesis can be viewed through the lens of green chemistry. This "bottom-up" fabrication method allows for the creation of complex nanostructures with atomic precision, potentially minimizing waste compared to "top-down" methods like lithography. The process occurs under ultra-high vacuum, and the direct construction on a surface avoids the use of bulk solvents often required in traditional chemical syntheses. researchgate.net The development of more efficient, large-scale synthetic methods for graphdiyne using tBEP and various transition metal salt catalysts also points towards more sustainable production pathways for these advanced carbon materials. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3,5-Tris(bromoethynyl)benzene?

- Methodological Answer : The synthesis typically involves Sonogashira coupling or direct bromination of ethynyl precursors. For example, tris(ethynyl)benzene derivatives can be brominated using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids). Alternatively, stepwise coupling of bromoacetylene units to a benzene core via palladium-catalyzed cross-coupling reactions is feasible. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical to minimize side reactions. Characterization of intermediates via / NMR and mass spectrometry is recommended to confirm regioselectivity .

Q. How can the purity and structure of this compound be confirmed post-synthesis?

- Methodological Answer :

- Purity : Use high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) to assess purity.

- Structural Confirmation :

- NMR Spectroscopy : NMR will show aromatic proton signals (6.8–7.5 ppm) and absence of protic impurities. NMR can confirm ethynyl carbon peaks (~75–85 ppm for sp carbons).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the symmetric 1,3,5-substitution pattern and bond lengths (e.g., C≡C-Br) .

- Elemental Analysis : Verify Br content (~40–45% by mass) .

Q. What are the key spectroscopic characteristics used to identify this compound?

- Methodological Answer :

- IR Spectroscopy : C≡C stretching vibrations (~2100–2260 cm⁻¹) and C-Br stretches (~550–650 cm⁻¹).

- UV-Vis : Strong absorbance in the 250–300 nm range due to π→π* transitions in the aromatic and ethynyl systems.

- Mass Spectrometry : ESI-MS or MALDI-TOF will show the molecular ion peak [M]⁺ at m/z ~375–385 (exact mass depends on isotopic distribution of Br) .

Advanced Research Questions

Q. What challenges arise in achieving high regioselectivity during the synthesis of this compound?

- Methodological Answer : Regioselectivity challenges stem from steric hindrance and electronic effects. The bulky bromoethynyl groups can lead to incomplete substitution or meta/para byproducts. Strategies include:

- Directed Metalation : Use directing groups (e.g., trimethylsilyl) to control substitution positions before bromination.

- Low-Temperature Reactions : Slow addition of brominating agents at –20°C to minimize uncontrolled electrophilic attack.

- Computational Modeling : DFT calculations predict favorable substitution sites and optimize reaction pathways .

Q. How does the presence of bromoethynyl groups influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : The Br atoms act as leaving groups in palladium-catalyzed couplings (e.g., Suzuki or Sonogashira). Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) with CuI co-catalyst for ethynyl couplings.

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates.

- Side Reactions : Competing Glaser coupling (dimerization of ethynyl groups) can occur; suppress with excess ligand (PPh₃) or low temperatures .

Q. What strategies are effective in stabilizing this compound against thermal or light-induced degradation?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset temperatures (e.g., ~250–300°C). Store under inert atmospheres (N₂/Ar) to prevent oxidation.

- Photostability : Protect from UV light using amber glassware or UV-blocking additives (e.g., hindered amine light stabilizers).

- Crystallinity : Highly crystalline samples (confirmed via XRD) exhibit greater stability than amorphous forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.